Benzeneacetic acid, 2-((2-oxo-2-phenylethoxy)carbonyl)-, methyl ester
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Overview
Description
Benzeneacetic acid, 2-((2-oxo-2-phenylethoxy)carbonyl)-, methyl ester is a complex organic compound with a unique structure that includes a benzene ring, an acetic acid moiety, and an ester functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-((2-oxo-2-phenylethoxy)carbonyl)-, methyl ester typically involves esterification reactions. One common method is the reaction of benzeneacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-((2-oxo-2-phenylethoxy)carbonyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Benzeneacetic acid derivatives.
Reduction: Benzeneacetic alcohol derivatives.
Substitution: Various substituted benzeneacetic acid esters.
Scientific Research Applications
Benzeneacetic acid, 2-((2-oxo-2-phenylethoxy)carbonyl)-, methyl ester has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-((2-oxo-2-phenylethoxy)carbonyl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carboxylic acid derivatives, which can then interact with enzymes or receptors in biological systems. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, α-oxo-, ethyl ester
- Benzeneacetic acid, α-oxo-, 2-(2-hydroxyethoxy)ethyl ester
Uniqueness
Benzeneacetic acid, 2-((2-oxo-2-phenylethoxy)carbonyl)-, methyl ester is unique due to its specific ester functional group and the presence of a phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
104907-35-9 |
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Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
phenacyl 2-(2-methoxy-2-oxoethyl)benzoate |
InChI |
InChI=1S/C18H16O5/c1-22-17(20)11-14-9-5-6-10-15(14)18(21)23-12-16(19)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
InChI Key |
KQHVKAIFHQWFRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1C(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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